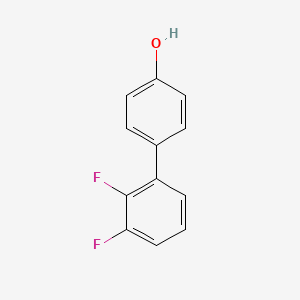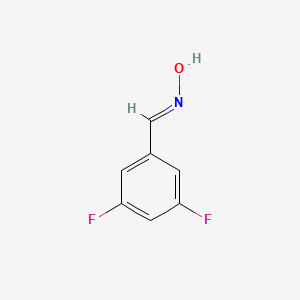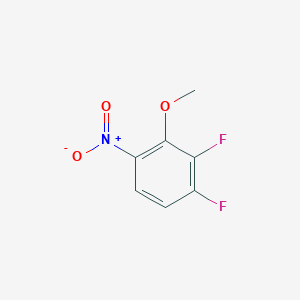
5-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)furan-2-carboxylic acid
Vue d'ensemble
Description
5-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)furan-2-carboxylic acid is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as DIQMA, and it is a derivative of furan-2-carboxylic acid. DIQMA has been found to have potential as a tool for studying cellular processes, and it has been used in various research studies to investigate its mechanism of action and its effects on biochemical and physiological systems.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Tetrahydroisoquinolinones : A study explored the synthesis of various tetrahydroisoquinolinones, incorporating pharmacologically interesting fragments and pharmacophoric substituents, by transforming the carboxylic acid group of a related compound (Kandinska, Kozekov, & Palamareva, 2006).
Crystal Structure Analysis : Another research focused on the crystal structure of a compound synthesized from a reaction involving a related furan-2-carboxylic acid derivative, providing insights into its molecular structure and potential applications (Baktır, Akkurt, Kandinska, Bogdanov, & Büyükgüngör, 2009).
Anticancer and Antibacterial Properties : A study synthesized a derivative featuring furan-2-carboxamide, which is known for potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).
Pro-drug System for Anticancer Drugs : Research indicated that derivatives like 5-nitrofuran-2-ylmethyl group have potential as pro-drugs for selective release of therapeutic drugs in hypoxic solid tumors, suggesting a similar potential for related compounds (Berry, Watson, Whish, & Threadgill, 1997).
Pharmacological Effects on the Central Nervous System : A related furan-2-carboxylic acid derivative was found to exhibit strong antinociceptive properties in the central nervous system in mice, indicating potential neurological applications (Siwek, Wujec, Dobosz, Jagiełło-wójtowicz, Chodkowska, Kleinrok, & Paneth, 2008).
Potential Biological and Therapeutic Applications
Bioactive Compounds from Plants : A study isolated new bioactive compounds, including derivatives of furan-2-carboxylic acid, from Portulaca oleracea L., showing anti-inflammatory activities and inhibition of inflammatory factors (Liu, Lan, Tao, Tian, Ying, & Stien, 2022).
Anti-tuberculosis Agents : A derivative of furan-2-carboxylic acid was modified to improve bioavailability for potential use as an anti-tuberculosis agent, indicating the scope of related compounds in infectious disease treatment (Tangallapally, Lee, Lenaerts, & Lee, 2006).
Interaction with DNA : Research into the interaction between furan-2-carboxylic acid derivatives and DNA using various spectroscopic techniques could indicate potential in genetic research or therapy (Ranade, Navale, & Zote, 2020).
Antimalarial Compounds : A synthesis strategy involving furan-2-carboxylic acid derivatives was used to create potent antimalarial compounds, showcasing their potential in combating malaria (Kanishchev, Lavoignat, Picot, Médebielle, & Bouillon, 2013).
Anti-inflammatory and Antibacterial Properties : Synthesized furan-2(3H)-ones derivatives displayed significant anti-inflammatory and antibacterial activities, suggesting therapeutic applications for related compounds (Alam, Sarkar, Husain, Marella, Zaman, Akhter, Shaharyar, Alam, & Azam, 2011).
Propriétés
IUPAC Name |
5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c17-15(18)14-6-5-13(19-14)10-16-8-7-11-3-1-2-4-12(11)9-16/h1-6H,7-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZQPQFODLZUJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC=C(O3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589657 | |
| Record name | 5-[(3,4-Dihydroisoquinolin-2(1H)-yl)methyl]furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)furan-2-carboxylic acid | |
CAS RN |
915922-68-8 | |
| Record name | 5-[(3,4-Dihydroisoquinolin-2(1H)-yl)methyl]furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



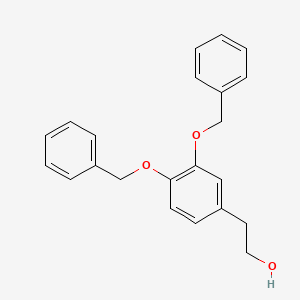
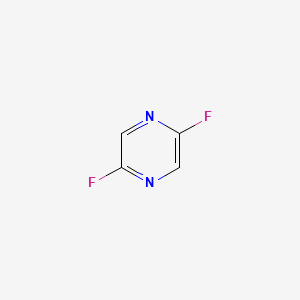
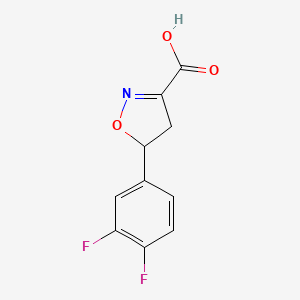
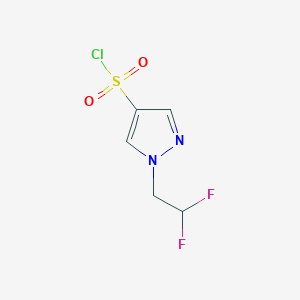
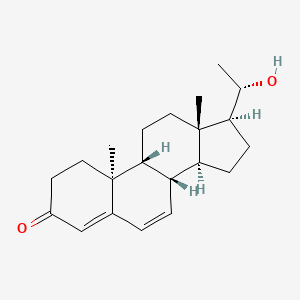
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine](/img/structure/B3025429.png)
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazol-5-amine hydrochloride](/img/structure/B3025430.png)


